N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride
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Overview
Description
“N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by its physicochemical properties and spectroanalytical data . The molecular formula is CHNO, with an average mass of 361.477 Da and a monoisotopic mass of 361.204193 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular formula of CHNO, an average mass of 361.477 Da, and a monoisotopic mass of 361.204193 Da .Scientific Research Applications
1. Antiproliferative and Antimicrobial Properties
A study explores the pharmacological properties of Schiff bases derived from 1,3,4-thiadiazole compounds, a class to which N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride belongs. These compounds have shown promise in DNA protection against oxidative damage and exhibited strong antimicrobial activity against certain bacterial strains. Notably, some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).
2. Synthesis for Photodynamic Cancer Therapy
Another research focuses on the synthesis of new zinc phthalocyanine compounds substituted with derivatives including the 1,3,4-thiadiazole moiety. These compounds have been characterized for their properties beneficial in photodynamic therapy, a treatment method for cancer. They exhibit high singlet oxygen quantum yield, an essential feature for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
3. Pharmaceutical Research and Development
The benzothiazole core, closely related to this compound, is a key focus in pharmaceutical research. Studies have synthesized new benzothiazole derivatives demonstrating potent urease enzyme inhibition and nitric oxide scavenging activities. These properties are essential in developing treatments for various health conditions, including disorders involving urease enzymes and oxidative stress (Gull et al., 2013).
4. Neuropharmacological Research
Research into compounds similar to this compound has also extended into neuropharmacology. Compounds with structural similarities have been evaluated for their effects on GABA uptake mechanisms, highlighting their potential in developing treatments for neurological disorders (Falch et al., 1999).
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of pancreatic cancer cells .
Biochemical Pathways
Thiazole derivatives can affect multiple biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
A deuterium-labeled version of a similar compound has been synthesized for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules .
Future Directions
The future directions for “N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride” could involve further exploration of its pharmacological activities, particularly its anti-tubercular properties. Additionally, more research could be conducted to optimize its synthesis and understand its mechanism of action .
Properties
IUPAC Name |
N-benzyl-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.ClH/c1-21-17-9-5-8-15(11-17)10-16-13-22-18(20-16)19-12-14-6-3-2-4-7-14;/h2-9,11,13H,10,12H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJHXAVPPPCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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